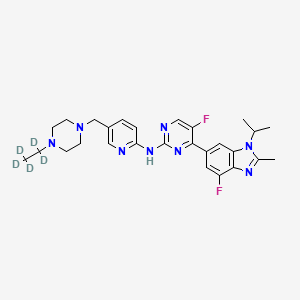

Abemaciclib-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H32F2N8 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]-2-pyridinyl]pyrimidin-2-amine |

InChI |

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i1D3,5D2 |

InChI Key |

UZWDCWONPYILKI-RPIBLTHZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Abemaciclib-D5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Date: November 28, 2025

Abstract

This technical guide provides an in-depth overview of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, this compound is indispensable for the accurate quantification of Abemaciclib in biological matrices. This document details the chemical structure, physicochemical properties, and mechanism of action of the parent compound, Abemaciclib. Furthermore, it provides a comprehensive, representative experimental protocol for the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays and visualizes the core signaling pathway affected by Abemaciclib.

Introduction to this compound

This compound is a stable, isotopically labeled form of Abemaciclib, a potent and selective inhibitor of CDK4 and CDK6. In this compound, five hydrogen atoms on the ethyl group of the piperazine moiety are replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Abemaciclib in terms of its biological activity and physicochemical properties but possesses a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based bioanalytical methods.[1][2]

The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses of Abemaciclib in complex biological samples such as plasma.[1]

Chemical Structure and Properties

The chemical structures of Abemaciclib and this compound are presented below, highlighting the location of the deuterium labeling on the terminal ethyl group of the piperazine ring.

Chemical Structure of Abemaciclib:

Chemical Structure of this compound:

Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of Abemaciclib and this compound.

| Property | Abemaciclib | This compound |

| IUPAC Name | N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine[3] | N-(5-((4-(ethyl-d5)piperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine |

| Chemical Formula | C₂₇H₃₂F₂N₈[3] | C₂₇H₂₇D₅F₂N₈ |

| Molecular Weight | 506.61 g/mol | 511.64 g/mol |

| CAS Number | 1231929-97-7 | 1809251-51-1 |

| pKa (Strongest Basic) | 7.94 | ~7.94 |

| logP | 4.25 | ~4.25 |

| Water Solubility | 0.0159 mg/mL | ~0.0159 mg/mL |

Note: Physicochemical properties such as pKa, logP, and water solubility for this compound are expected to be nearly identical to those of Abemaciclib due to the nature of isotopic substitution.

Mechanism of Action of Abemaciclib

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancer cells, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.

The mechanism of action is as follows:

-

CDK4/6 Activation: In normal and cancerous cells, Cyclin D binds to and activates CDK4 and CDK6.

-

Rb Phosphorylation: The activated Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb).

-

E2F Release and Cell Cycle Progression: Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition, leading to DNA replication and cell division.

-

Abemaciclib-mediated Inhibition: Abemaciclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of genes necessary for S-phase entry, leading to a G1 cell cycle arrest and subsequent inhibition of tumor growth.

Signaling Pathway Diagram

The following diagram illustrates the CDK4/6-Rb signaling pathway and the inhibitory action of Abemaciclib.

Experimental Protocol: Quantification of Abemaciclib using this compound as an Internal Standard

This section provides a representative experimental protocol for the quantification of Abemaciclib in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on common methodologies for the bioanalysis of small molecule drugs.

Materials and Reagents

-

Abemaciclib reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Abemaciclib and this compound in methanol to prepare 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Serially dilute the Abemaciclib primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve (e.g., concentrations ranging from 1 to 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

For calibration standards, add 10 µL of the corresponding Abemaciclib working standard solution. For all other samples, add 10 µL of 50:50 methanol:water.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes.

-

Add 200 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute. |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Abemaciclib: m/z 507.3 → 393.2this compound: m/z 512.3 → 393.2 |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Note: These conditions are representative and may require optimization for specific instrumentation.

Data Analysis and Quantification

-

Integrate the peak areas for both Abemaciclib and this compound for each injection.

-

Calculate the peak area ratio (Abemaciclib / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Perform a linear regression analysis with a 1/x² weighting.

-

Determine the concentration of Abemaciclib in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Conclusion

This compound is a vital tool for researchers and drug development professionals engaged in the study of Abemaciclib. Its use as an internal standard in LC-MS/MS assays enables robust, reliable, and accurate quantification of the parent drug in biological matrices. A thorough understanding of its properties, the mechanism of action of Abemaciclib, and appropriate analytical methodologies are essential for its effective implementation in preclinical and clinical research. This guide provides a foundational resource to support these endeavors.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Abemaciclib-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document details the synthetic pathways, experimental protocols, and quantitative data pertinent to the preparation of this important internal standard for pharmacokinetic and metabolic studies.

Introduction to Abemaciclib and the Role of Isotopic Labeling

Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. Its ability to induce a G1 cell cycle arrest forms the basis of its therapeutic efficacy in certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.

Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. The incorporation of deuterium (D or ²H), a stable isotope of hydrogen, provides a compound with a higher mass that can be readily distinguished from the unlabeled drug by mass spectrometry. This makes this compound an ideal internal standard for quantitative bioanalytical assays, enabling precise measurement of Abemaciclib concentrations in biological matrices. The deuterium atoms are strategically placed on the terminal ethyl group of the piperazine moiety, a site less susceptible to metabolic alteration, ensuring the stability of the label.

Synthesis of this compound

The synthesis of this compound mirrors the established synthetic routes for unlabeled Abemaciclib, with the key difference being the introduction of a deuterated precursor. The most common and efficient approach involves a convergent synthesis strategy, culminating in a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

The general synthetic approach can be dissected into the preparation of two key intermediates:

-

A deuterated aminopyridine-piperazine fragment: 5-((4-(ethyl-d5)piperazin-1-yl)methyl)pyridin-2-amine

-

A benzimidazole-pyrimidine fragment: 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

These two fragments are then coupled to yield the final product, this compound.

Experimental Protocols

2.1.1. Synthesis of 1-(ethyl-d5)piperazine

A common method for the preparation of the deuterated ethylpiperazine intermediate involves the reductive amination of piperazine with a deuterated acetyl source, followed by reduction.

-

Step 1: Acetylation of Piperazine with Deuterated Acetic Anhydride. To a solution of piperazine in a suitable solvent such as dichloromethane, an equimolar amount of acetic anhydride-d6 is added dropwise at 0°C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting N-acetyl-d3-piperazine is then isolated and purified.

-

Step 2: Reduction of the Amide. The N-acetyl-d3-piperazine is reduced to 1-(ethyl-d5)piperazine using a strong reducing agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically performed at reflux, and upon completion, it is carefully quenched with water and the product is extracted and purified.

2.1.2. Synthesis of 5-((4-(ethyl-d5)piperazin-1-yl)methyl)pyridin-2-amine

This intermediate is synthesized by the coupling of 1-(ethyl-d5)piperazine with a suitable pyridinyl precursor.

-

Reaction: 6-bromo-5-(bromomethyl)pyridin-2-amine is reacted with 1-(ethyl-d5)piperazine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution. After completion, the product is isolated by extraction and purified by column chromatography.

2.1.3. Synthesis of 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

The synthesis of this fragment has been well-established in the literature for the production of unlabeled Abemaciclib. It typically involves the condensation of a substituted benzene diamine with acetic acid to form the benzimidazole core, followed by a Suzuki or Stille coupling with a dihalopyrimidine.

2.1.4. Final Assembly of this compound via Buchwald-Hartwig Amination

The final step in the synthesis is the palladium-catalyzed cross-coupling of the two key intermediates.

-

Reaction: A mixture of 5-((4-(ethyl-d5)piperazin-1-yl)methyl)pyridin-2-amine and 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is dissolved in an appropriate solvent, such as toluene or dioxane. A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) are added, along with a base (e.g., cesium carbonate or sodium tert-butoxide). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. The crude this compound is then purified by column chromatography to yield the final product.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₂₇H₂₇D₅F₂N₈ | - |

| Exact Mass | 511.3033 | Calculated |

| Molecular Weight | 511.64 | Calculated |

| Mass Transition (for MS/MS) | m/z 512.3 → [Product Ion] | Inferred from Abemaciclib-D10 data |

Note: Specific product ion for MS/MS analysis would need to be determined empirically but is expected to be similar to the unlabeled compound.

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic scheme for this compound.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for this compound.

Abemaciclib Signaling Pathway

Abemaciclib-D5: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in analytical and pharmacokinetic studies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled version of Abemaciclib, where five hydrogen atoms have been replaced with deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Abemaciclib in biological matrices.

| Property | Value |

| Molecular Formula | C27H27D5F2N8 |

| Molecular Weight | 511.64 g/mol |

| CAS Number | 1809251-51-1 |

| IUPAC Name | N-(5-((4-(Ethyl-d5)piperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO |

Experimental Protocols

Synthesis and Purification

The synthesis of this compound follows a similar pathway to that of Abemaciclib, with the introduction of the deuterium label at the ethyl group of the piperazine moiety. A generalized synthetic scheme involves the coupling of key intermediates.

Synthesis of Abemaciclib Intermediate:

A common route involves the synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine. For the D5 analog, a deuterated ethyl source would be utilized in the alkylation of the piperazine ring.

Final Coupling Reaction:

The deuterated intermediate is then coupled with 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. The reaction is typically carried out in the presence of a palladium catalyst and a suitable base.

Purification:

Purification of the final product is achieved through techniques such as column chromatography or recrystallization to ensure high purity. For instance, a common method involves dissolving the crude product in a suitable solvent mixture, such as acetone and water, followed by heating and subsequent cooling to induce crystallization of the purified this compound. The purity is then confirmed by High-Performance Liquid Chromatography (HPLC).

Characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is primarily used as an internal standard for the quantification of Abemaciclib in biological samples. The following is a representative protocol for its characterization and use.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add a known concentration of this compound solution (e.g., in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

Liquid Chromatography Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

Tandem Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Abemaciclib: The specific parent and product ion transitions would be optimized for the instrument.

-

This compound: The parent ion will be approximately 5 mass units higher than that of Abemaciclib, while the product ion may be the same or different depending on the fragmentation pattern.

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for maximum signal intensity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as LC-MS/MS.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of the CDK4/6-Rb Signaling Pathway

Abemaciclib, and by extension its deuterated analog, functions by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb).[1] Unphosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] This ultimately leads to cell cycle arrest and inhibition of tumor cell proliferation.[1]

Experimental Workflow for Quantification of Abemaciclib using this compound

The following diagram illustrates a typical workflow for the quantitative analysis of Abemaciclib in a biological matrix using this compound as an internal standard.

References

Abemaciclib-D5: A Technical Guide to Certificate of Analysis and Isotopic Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies, bioanalytical assays, and other research applications where precise quantification is paramount.

Introduction to Abemaciclib and its Deuterated Analog

Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2][3] Its mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase, ultimately leading to the suppression of tumor growth.[4][5] Abemaciclib is an approved therapeutic for certain types of breast cancer.

This compound is a stable isotope-labeled version of Abemaciclib, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, which is readily distinguishable from the unlabeled parent compound by mass spectrometry. This property makes this compound an ideal internal standard for quantitative mass spectrometric assays, as it co-elutes with the analyte of interest during chromatographic separation and experiences similar ionization efficiency, thereby correcting for variations in sample preparation and instrument response.

Certificate of Analysis (CoA) for this compound

A Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical substance. For a deuterated compound like this compound, the CoA is crucial for ensuring the accuracy and reliability of experimental results. Below is a summary of the typical data presented in a CoA for this compound, structured for clarity and easy comparison.

Identification and General Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1809251-51-1 (for D5 labeled) |

| Chemical Formula | C₂₇H₂₇D₅F₂N₈ |

| Molecular Weight | 511.62 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Purity and Quality Control

| Test | Method | Specification | Representative Result |

| Chemical Purity | HPLC (High-Performance Liquid Chromatography) | ≥ 98.0% | 99.5% |

| Identity | ¹H-NMR (Proton Nuclear Magnetic Resonance) | Conforms to structure | Conforms |

| Identity | MS (Mass Spectrometry) | Conforms to mass | Conforms |

| Isotopic Purity | MS (Mass Spectrometry) | ≥ 98% Deuterium Incorporation | 99.2% |

| Isotopologue Distribution | MS (Mass Spectrometry) | D5 > 98% | D5 = 99.2%, D4 = 0.7%, D3 = 0.1% |

| Residual Solvents | GC-HS (Gas Chromatography - Headspace) | Per USP <467> | Meets requirements |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of deuterium in this compound and quantify the distribution of its isotopologues.

Methodology: High-Resolution Mass Spectrometry (HRMS) is employed to separate and detect ions based on their mass-to-charge ratio (m/z) with high precision.

Instrumentation:

-

Liquid Chromatograph (LC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

-

Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

LC Separation (Optional but Recommended): While direct infusion can be used, LC separation is recommended to ensure that the analysis is performed on a pure peak, free from any co-eluting impurities.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 500 to 520.

-

Resolution: ≥ 60,000 FWHM.

-

Data Acquisition: The mass spectrum of the eluting this compound peak is acquired.

-

-

Data Analysis and Isotopic Enrichment Calculation:

-

The relative intensities of the ion peaks corresponding to the different isotopologues (D0 to D5) are measured.

-

The isotopic purity is calculated as the percentage of the D5 isotopologue relative to the sum of all isotopologues.

-

Formula: Isotopic Purity (%) = [Intensity(D5) / (Intensity(D0) + Intensity(D1) + ... + Intensity(D5))] * 100

-

Confirmation of Deuterium Labeling Position by NMR Spectroscopy

Objective: To confirm the positions of the deuterium labels on the Abemaciclib molecule.

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. By comparing the ¹H-NMR spectrum of this compound with that of its non-deuterated counterpart, the absence of signals at specific chemical shifts confirms the sites of deuteration.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H-NMR Data Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Compare the resulting spectrum to a reference spectrum of unlabeled Abemaciclib.

-

The absence or significant reduction of proton signals at the expected chemical shifts for the ethyl group protons confirms the D5 labeling on the ethyl moiety.

-

References

An In-depth Technical Guide to the Core Mechanism of Action of Abemaciclib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abemaciclib (Verzenio®) is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D complex, leading to the prevention of Retinoblastoma (Rb) protein phosphorylation. This action blocks the progression of the cell cycle from the G1 to the S phase, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative pharmacology, and the experimental methodologies used to elucidate the action of Abemaciclib.

Core Mechanism of Action: Inhibition of the G1/S Phase Transition

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A critical checkpoint in this process is the restriction point in the G1 phase, governed by the activity of the CDK4/6-Cyclin D complex and the tumor suppressor protein, Retinoblastoma (Rb).

In cancer cells, this pathway is often dysregulated, leading to uncontrolled proliferation. Abemaciclib exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of CDK4 and CDK6.[1][2]

The CDK4/6-Rb Signaling Pathway:

-

Activation of CDK4/6: In response to mitogenic signals, D-type cyclins (Cyclin D1, D2, D3) are synthesized and form active complexes with CDK4 and CDK6.[3]

-

Phosphorylation of Rb: The active CDK4/6-Cyclin D complex phosphorylates the Rb protein.[4]

-

Release of E2F: Phosphorylation of Rb causes a conformational change, leading to the release of the E2F family of transcription factors, which Rb normally sequesters.

-

S-Phase Gene Transcription: Once released, E2F transcription factors activate the transcription of genes necessary for the transition from the G1 phase to the S phase, including cyclins E and A, and enzymes required for DNA replication.

Abemaciclib, as a competitive inhibitor of ATP at the catalytic sites of CDK4 and CDK6, blocks the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, bound to E2F. Consequently, the transcription of S-phase genes is repressed, leading to a G1 cell cycle arrest. This sustained cell cycle arrest can lead to cellular senescence and apoptosis.

References

An In-depth Technical Guide to the Core Differences Between Abemaciclib and Abemaciclib-D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), critical regulators of the G1-S phase transition of the cell cycle.[1][2][3][4] Its approval for the treatment of certain types of hormone receptor-positive (HR+), HER2-negative breast cancer represents a significant advancement in targeted oncology.[1] In drug development and clinical pharmacology, isotopically labeled versions of therapeutic agents are indispensable tools. Abemaciclib-D5 is a deuterated analog of Abemaciclib, where five hydrogen atoms on the terminal ethyl group have been replaced with deuterium.

While primarily utilized as an internal standard for highly accurate bioanalytical quantification in mass spectrometry-based assays, the structural modification in this compound has significant implications for its metabolic profile due to the kinetic isotope effect (KIE). This guide provides a detailed technical comparison of Abemaciclib and this compound, focusing on their structural differences, the theoretical and practical implications for their pharmacology, and the experimental protocols required to characterize these differences.

Structural and Physicochemical Properties

The sole structural difference between Abemaciclib and this compound is the substitution of five protium (¹H) atoms with deuterium (²H or D) atoms on the ethyl group of the piperazine moiety. This substitution increases the molecular weight by approximately 5 Daltons but does not alter the molecule's core structure, stereochemistry, or the pharmacophore responsible for binding to the ATP pocket of CDK4 and CDK6.

The diagram below visually contrasts the chemical structures, highlighting the site of deuteration.

Impact of Deuteration on Metabolism: The Kinetic Isotope Effect

The primary functional difference between the two molecules arises from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond proceed more slowly for the deuterated compound.

Abemaciclib is metabolized extensively in the liver, primarily by the cytochrome P450 enzyme CYP3A4. A major metabolic pathway is N-dealkylation of the ethyl group on the piperazine ring, yielding the active metabolite N-desethylabemaciclib (M2). Since the deuterium atoms in this compound are located at this precise site of metabolic attack, a significant KIE is anticipated.

This metabolic slowing is predicted to cause:

-

Reduced Rate of Metabolite Formation: A slower conversion of this compound to its N-desethyl metabolite compared to Abemaciclib.

-

Increased Parent Drug Exposure: A longer plasma half-life (t½) and higher area under the curve (AUC) for this compound.

-

Lower Intrinsic Clearance: A reduced rate of metabolism in in vitro systems like human liver microsomes.

Comparative Analysis: Theoretical Profiles and Experimental Verification

Direct comparative clinical or preclinical data for Abemaciclib versus this compound as a therapeutic agent is not publicly available. The following sections present the expected pharmacological profiles based on established principles and detail the standard experimental protocols required to verify these hypotheses.

Pharmacodynamic (PD) Profile: Target Inhibition

Deuteration is not expected to alter the binding affinity of the drug to its targets, CDK4 and CDK6. Therefore, the in vitro potency should remain unchanged.

Table 1: Predicted Comparative Pharmacodynamic Profile

| Parameter | Target | Abemaciclib (Predicted) | This compound (Predicted) | Rationale |

|---|---|---|---|---|

| IC₅₀ | CDK4/cyclin D1 | ~2 nM | ~2 nM | No change to pharmacophore |

| IC₅₀ | CDK6/cyclin D1 | ~10 nM | ~10 nM | No change to pharmacophore |

Experimental Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine and compare the IC₅₀ values of Abemaciclib and this compound against CDK4/cyclin D1 and CDK6/cyclin D1 complexes.

Methodology:

-

Reagents & Materials: Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes, substrate peptide (e.g., a fragment of retinoblastoma protein, Rb), ATP, test compounds (Abemaciclib, this compound), kinase assay buffer, detection reagent (e.g., ADP-Glo™ or HTRF®).

-

Compound Preparation: Prepare 10 mM stock solutions of each compound in DMSO. Create a series of 10-point, 3-fold serial dilutions.

-

Assay Procedure:

-

Add 5 µL of kinase buffer to all wells of a 384-well plate.

-

Add 1 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells.

-

Add 2 µL of the CDK4 or CDK6 enzyme/substrate mix and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and detect the signal (e.g., luminescence for ADP production) according to the detection kit manufacturer's instructions.

-

-

Data Analysis: Convert raw signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Pharmacokinetic (PK) Profile: Metabolic Stability

The most significant differences are expected in the pharmacokinetic parameters related to metabolism.

Table 2: Predicted Comparative In Vitro Metabolic Stability Profile

| Parameter | Abemaciclib (Hypothetical) | This compound (Hypothetical) | Expected Change |

|---|---|---|---|

| In Vitro Half-Life (t½, min) | 25 | > 50 | Increase |

| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | 27.7 | < 13.9 | Decrease |

Note: Hypothetical values are for illustrative purposes to show the expected direction of change.

Experimental Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of Abemaciclib and this compound.

Methodology:

-

Reagents & Materials: Pooled HLM, NADPH regenerating system, phosphate buffer (pH 7.4), test compounds, positive control (e.g., testosterone), ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.

-

Incubation:

-

Pre-warm HLM suspension in phosphate buffer to 37°C.

-

Add test compound (final concentration 1 µM) to the HLM suspension and pre-incubate for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with the internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the half-life: t½ = 0.693 / k .

-

Calculate intrinsic clearance: CLᵢₙₜ = (0.693 / t½) / (mg protein/mL) .

-

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly in fields like pharmaceutical development, clinical diagnostics, and environmental monitoring, the pursuit of accuracy, precision, and robustness is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, a cornerstone for achieving high-quality data in mass spectrometry.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[1]

Key Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other quantitation strategies, such as external calibration or the use of structural analogue internal standards.

-

Correction for Matrix Effects: Biological and environmental samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte. This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, causing inaccurate quantification. Since a deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for effective normalization of the signal.[2]

-

Compensation for Sample Preparation Variability: The multi-step processes of sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, can introduce variability in analyte recovery. A deuterated internal standard, added at the beginning of this process, experiences the same losses as the analyte, ensuring that the final measured ratio remains accurate.[3]

-

Correction for Instrumental Variability: Fluctuations in instrument performance, such as variations in injection volume and detector response, can impact the accuracy and precision of measurements. The deuterated internal standard co-elutes with the analyte and is affected by these variations in the same manner, thus correcting for instrumental drift.[4]

-

Improved Accuracy and Precision: The culmination of these corrective effects is a significant improvement in the overall accuracy and precision of the analytical method. This is particularly crucial in regulated environments, such as clinical trials and forensic toxicology, where data integrity is of utmost importance.

Quantitative Data: The Proof of Performance

The theoretical advantages of using deuterated internal standards are borne out by empirical data. The following tables summarize the quantitative improvements in assay performance observed when a deuterated internal standard is incorporated into an LC-MS/MS method.

Table 1: Comparison of Assay Performance With and Without a Deuterated Internal Standard for Pesticide Analysis in Cannabis Matrices

| Analyte | Internal Standard | Matrix | Accuracy (% Bias) | Precision (% RSD) |

| Imidacloprid | None | Flower | > 60% | > 50% |

| Imidacloprid | Deuterated IS | Flower | < 25% | < 20% |

| Dimethoate | None | Edible | > 60% | > 50% |

| Dimethoate | Deuterated IS | Edible | < 25% | < 20% |

| Carbofuran | None | Concentrate | > 60% | > 50% |

| Carbofuran | Deuterated IS | Concentrate | < 25% | < 20% |

Table 2: Comparison of a Structural Analogue vs. a Deuterated Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |

| Structural Analogue | 96.8 | 8.6 |

| Deuterated Standard | 100.3 | 7.6 |

Table 3: Intra- and Inter-Assay Precision and Accuracy for the Analysis of Five Immunosuppressants in Whole Blood/Plasma Using Deuterated Internal Standards

| Analyte | Intra-Assay CV (%) | Intra-Assay Accuracy (%) | Inter-Assay CV (%) | Inter-Assay Accuracy (%) |

| Cyclosporine A | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Tacrolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Sirolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Everolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Mycophenolic Acid | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

Experimental Protocols

The successful implementation of deuterated internal standards requires careful planning and execution of experimental procedures. Below are detailed methodologies for key experiments and a general workflow for quantitative analysis.

Evaluation of Matrix Effects

Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects from different biological sources.

Materials:

-

Analyte of interest

-

Deuterated internal standard

-

Blank biological matrix (e.g., human plasma) from at least six different sources

-

All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

-

Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in an appropriate solvent (e.g., methanol, acetonitrile).

-

Preparation of Spiking Solutions:

-

Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

-

Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

-

Set 3 (Internal Standard in neat solution): Prepare a solution of the deuterated internal standard in the reconstitution solvent at the concentration that will be used in the final assay.

-

Set 4 (Internal Standard in post-extraction spiked matrix): Use the same extracted blank plasma samples from Set 2 and spike them with the deuterated internal standard at the same concentration as in Set 3.

-

-

Sample Analysis: Analyze all prepared samples by LC-MS/MS.

-

Data Analysis:

-

Calculate the matrix factor (MF) for the analyte and the internal standard for each of the six matrix sources using the following formulas:

-

MF (Analyte) = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

-

MF (IS) = (Peak Area of IS in Set 4) / (Peak Area of IS in Set 3)

-

-

Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) for each source:

-

IS-Normalized MF = MF (Analyte) / MF (IS)

-

-

The coefficient of variation (%CV) of the IS-Normalized MF across the six sources should be ≤15% for the deuterated internal standard to be considered effective in compensating for matrix effects.

-

General Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard

1. Preparation of Standards and Quality Controls (QCs):

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent to a final volume of 1 mL.

-

Calibration Standards and QCs: Prepare a series of calibration standards and at least three levels of QCs (low, mid, high) by spiking the analyte stock solution into the same biological matrix as the unknown samples.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and reproducible signal.

2. Sample Preparation (Protein Precipitation Example):

-

Pipette a known volume (e.g., 100 µL) of the unknown sample, calibration standard, or QC into a microcentrifuge tube.

-

Add a small, precise volume (e.g., 10 µL) of the internal standard spiking solution to each tube.

-

Vortex briefly to mix.

-

Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile with 0.1% formic acid).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Develop a chromatographic method that ensures the analyte and the deuterated internal standard co-elute, or have very similar retention times.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard in each chromatogram.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for all samples, standards, and QCs.

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the logical relationships and workflows described in this guide.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical relationship of how deuterated standards correct for variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly when dealing with complex biological or environmental matrices. While the initial investment in synthesizing or purchasing a deuterated standard may be higher, the long-term benefits of generating robust, reliable, and defensible data far outweigh the cost, making them the gold standard for quantitative mass spectrometry.

References

Commercial Availability and Technical Guide for Abemaciclib-D5

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase (CDK) 4 and 6 inhibitor, Abemaciclib. This resource is intended for researchers, scientists, and professionals involved in drug development and analytical studies.

This compound serves as a crucial internal standard for the accurate quantification of Abemaciclib in biological matrices during pharmacokinetic and metabolic studies.[1] Its stable isotope-labeled nature ensures precise and reliable results in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data of Commercial Suppliers

For researchers looking to procure this compound, several commercial suppliers offer this compound. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate easy comparison.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Clearsynth | CS-O-32774 | 1809251-51-1 | C₂₇H₂₇D₅F₂N₈ | 511.6 | Not Specified | Inquire |

| Daicel Pharma Standards | DCTI-A-407 | 1809251-51-1 | C₂₇H₂₇D₅F₂N₈ | 511.64 | Not Specified | Inquire |

| Veeprho | DVE001042 | 1809251-51-1 | C₂₇H₂₇D₅F₂N₈ | 511.64 | Not Specified | Inquire |

| MedChemExpress (MCE) | HY-W728130 | 1809251-51-1 | C₂₇H₂₇D₅F₂N₈ | 511.64 | Not Specified | Inquire |

Note: Purity and available quantities are often available upon request from the suppliers.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical assays. Below is a representative experimental protocol for the quantification of Abemaciclib in plasma using LC-MS with this compound as an internal standard. This protocol is a composite of standard practices and should be optimized for specific laboratory conditions.

Protocol: Quantification of Abemaciclib in Human Plasma by LC-MS/MS

1. Objective: To determine the concentration of Abemaciclib in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

2. Materials and Reagents:

-

Abemaciclib reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

96-well plates

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and calibration standards on ice.

-

Vortex the samples to ensure homogeneity.

-

To 50 µL of each plasma sample, calibration standard, and quality control sample in a 96-well plate, add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% MeOH).

-

Vortex the plate for 30 seconds.

-

Add 200 µL of cold acetonitrile to each well to precipitate proteins.

-

Seal and vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of ultrapure water to each well.

-

Seal and vortex the plate. This will be the sample for injection.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Abemaciclib: Q1: 507.3 -> Q3: 393.2

-

This compound: Q1: 512.3 -> Q3: 398.2

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both Abemaciclib and this compound.

-

Calculate the peak area ratio (Abemaciclib / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Abemaciclib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Abemaciclib

Abemaciclib is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. By inhibiting these kinases, Abemaciclib prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking the progression of the cell cycle from the G1 to the S phase and inhibiting cancer cell proliferation.

Caption: Mechanism of action of Abemaciclib in inhibiting the CDK4/6-Rb pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard for the quantification of Abemaciclib in biological samples.

Caption: A typical experimental workflow for a pharmacokinetic study using an internal standard.

References

CAS number and molecular formula for Abemaciclib-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document furnishes its fundamental chemical properties, a summary of its mechanism of action, relevant experimental protocols, and key quantitative data to support research and development activities.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled form of Abemaciclib, which is utilized in research as an internal standard for quantitative analysis or as a tool to investigate the metabolic fate of the parent drug.

| Property | Value |

| CAS Number | 1809251-51-1[1] |

| Molecular Formula | C₂₇H₂₇D₅F₂N₈[1] |

| Molecular Weight | 511.62 g/mol [1] |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO |

| Storage Condition | 2 - 8°C |

Mechanism of Action and Signaling Pathways

Abemaciclib is a selective and potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are critical regulators of the cell cycle, specifically in the transition from the G1 to the S phase.

The primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression. By inhibiting CDK4/6, Abemaciclib maintains Rb in its active, hypophosphorylated state, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.

Beyond the canonical CDK4/6-Rb axis, Abemaciclib has been shown to influence other signaling pathways, including the mTOR and Hippo pathways, which can also contribute to its anti-tumor effects.

Figure 1: Simplified signaling pathway of Abemaciclib's mechanism of action.

Experimental Protocols

The following are representative protocols for key experiments involving Abemaciclib. These methodologies can be adapted for studies using this compound.

In Vitro Cell Proliferation Assay

This protocol outlines a typical procedure to assess the anti-proliferative effects of Abemaciclib on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in their respective growth medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of Abemaciclib in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Rb Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of the Retinoblastoma protein upon treatment with Abemaciclib.

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of Abemaciclib for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811) and total Rb overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

The deuterium switch: A technical guide to leveraging isotopic substitution in pharmacokinetic studies

For researchers, scientists, and drug development professionals, understanding and manipulating a drug's pharmacokinetic profile is a cornerstone of creating safer and more effective therapeutics. This in-depth guide explores the role of deuterated compounds in achieving this, offering a comprehensive overview of the underlying principles, practical applications, and the methodologies used to evaluate their impact.

The Core Principle: The Kinetic Isotope Effect (KIE)

The strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H) in a drug molecule can significantly alter its metabolic fate. This phenomenon is primarily driven by the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a C-D bond is present at that position.[1]

Many drug metabolism pathways, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the oxidative cleavage of C-H bonds.[1] By selectively deuterating these metabolically vulnerable positions, often referred to as "soft spots," the rate of metabolism can be substantially reduced. This can lead to a range of desirable pharmacokinetic modifications, including:

-

Increased half-life (t½): A slower rate of metabolism means the drug persists in the body for a longer duration.[2]

-

Increased exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.[2]

-

Reduced formation of toxic metabolites: By slowing down a particular metabolic pathway, the generation of harmful byproducts can be minimized.[2]

-

Improved oral bioavailability: Slower first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.

-

Reduced dosing frequency: A longer half-life can translate to less frequent administration, improving patient compliance.

The following diagram illustrates the fundamental principle of the Kinetic Isotope Effect on drug metabolism.

Quantitative Impact of Deuteration on Pharmacokinetics: Comparative Data

The theoretical advantages of deuteration are borne out by clinical and preclinical data. The following tables summarize the pharmacokinetic improvements observed for several deuterated drugs compared to their non-deuterated counterparts.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers

| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change |

| Total (α+β)-HTBZ Metabolites | |||

| Cmax (ng/mL) | 74.6 | 61.6 | ~1.2x |

| AUCinf (ng·hr/mL) | 542 | 261 | ~2.1x |

| t½ (hours) | 8.6 | 4.8 | ~1.8x |

| Data sourced from a randomized, double-blind, crossover study in healthy volunteers. |

Table 2: Pharmacokinetic Parameters of d₉-Methadone vs. Methadone in CD-1 Male Mice (Intravenous Administration)

| Parameter | d₉-Methadone | Methadone | Fold Change |

| Cmax (ng/mL) | - | - | 4.4x |

| AUC (ng·hr/mL) | - | - | 5.7x |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~0.2x |

| Data from a single-dose pharmacokinetic study. |

Table 3: Pharmacokinetic Parameters of Deucravacitinib in Healthy Chinese Subjects (Single Dose)

| Parameter | Deucravacitinib (6 mg) | Deucravacitinib (12 mg) |

| Cmax (ng/mL) | 45 | 90.1 |

| AUC₀₋t (ng·hr/mL) | 473 | 966 |

| t½ (hours) | 10.1 | 10.0 |

| Tmax (hours) | 2.0 | 2.3 |

| Deucravacitinib is a de novo deuterated drug, so a direct comparison to a non-deuterated counterpart is not applicable. Data demonstrates dose-proportional pharmacokinetics. |

Experimental Protocols for Evaluating Deuterated Compounds

A thorough evaluation of a deuterated drug candidate involves a series of in vitro and in vivo studies to characterize its pharmacokinetic profile and compare it to the non-deuterated analog.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an initial assessment of the compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the rate of disappearance of the test compounds (deuterated and non-deuterated) when incubated with human liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Human liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard for quenching and sample preparation

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

-

Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Compare the calculated half-lives of the deuterated and non-deuterated compounds.

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

References

Abemaciclib-D5: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Abemaciclib-D5. Designed for laboratory personnel, this document consolidates critical information from safety data sheets (SDS) and outlines best practices for the safe utilization of this compound in a research setting. This guide includes quantitative safety data, detailed experimental protocols for handling and spill cleanup, and a visualization of the relevant biological signaling pathway.

Safety Data Summary

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂₇H₂₇D₅F₂N₈ |

| Molecular Weight | 511.6 g/mol |

| Appearance | Solid |

| Purity | >98% (typical) |

| Storage Temperature | 2-8°C, keep in a dark place, under inert atmosphere |

Table 2: Hazard Identification and GHS Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure |

Table 3: Personal Protective Equipment (PPE) and Handling Precautions

| Situation | Recommended PPE & Precautions |

| Routine Handling | Lab coat, safety glasses with side shields, nitrile gloves. Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Wash hands thoroughly after handling. |

| Weighing and Preparing Solutions | Work within a chemical fume hood. Wear double nitrile gloves, a disposable gown, and respiratory protection (e.g., N95 respirator). Use a dedicated and calibrated balance. |

| Administering to Animals | All procedures should be performed in a biosafety cabinet. Wear double nitrile gloves, a disposable gown, and eye protection. |

| Waste Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Contaminated materials should be placed in a sealed, labeled container. |

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and cleanup of this compound in a laboratory setting. These are based on best practices for handling potent and cytotoxic compounds.

Protocol for Safe Handling and Use of this compound

-

Preparation and Workspace:

-

All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood.

-

Cover the work surface with an absorbent, disposable liner.

-

Ensure a cytotoxic spill kit is readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, safety glasses with side shields, and two pairs of nitrile gloves (outer pair to be changed frequently).

-

For procedures with a high risk of aerosol generation (e.g., sonication), use a certified biosafety cabinet and consider respiratory protection.

-

-

Weighing and Solution Preparation:

-

Weigh the solid compound in a disposable weigh boat within the fume hood.

-

Add solvent to the vial containing the compound slowly to avoid splashing.

-

Cap the vial securely and vortex or sonicate to dissolve.

-

-

Storage:

-

Store this compound solid and stock solutions at 2-8°C in a tightly sealed container, protected from light.

-

-

Waste Disposal:

-

All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, liners) must be disposed of as hazardous chemical waste.

-

Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

-

Protocol for Cleaning Spills of this compound

-

Immediate Actions:

-

Alert others in the area of the spill.

-

Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

-

Do not attempt to clean up a large spill without appropriate training and PPE.

-

-

Spill Kit and PPE:

-

Retrieve the cytotoxic spill kit.

-

Don the following PPE: disposable gown, two pairs of chemical-resistant gloves, safety goggles, and a respirator (N95 or higher).

-

-

Containment and Cleanup:

-

For solid spills: Gently cover the powder with a damp paper towel to avoid generating dust.

-

For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inwards.

-

Carefully collect the contaminated materials using tongs or a scoop and place them into a designated hazardous waste bag.

-

Clean the spill area with a detergent solution, followed by a rinse with water. Perform this cleaning step three times.

-

Wipe the area dry with clean absorbent pads.

-

-

Disposal:

-

Place all used cleaning materials and contaminated PPE into the hazardous waste bag.

-

Seal the bag and place it in the designated hazardous waste container.

-

-

Post-Cleanup:

-

Wash hands thoroughly with soap and water.

-

Document the spill and the cleanup procedure according to your institution's policies.

-

Signaling Pathway and Mechanism of Action

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In many cancer cells, the CDK4/6-retinoblastoma (Rb) protein pathway is dysregulated, leading to uncontrolled cell proliferation. Abemaciclib works by blocking the phosphorylation of the Rb protein, which in turn prevents the cell from progressing from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, thereby inhibiting tumor growth.

Caption: Mechanism of action of this compound in the cell cycle.

This diagram illustrates how mitogenic signals lead to the formation of the active Cyclin D-CDK4/6 complex, which then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, allowing the cell to proceed from the G1 to the S phase. This compound inhibits the active Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing cell cycle arrest in the G1 phase.

Caption: Recommended workflow for handling this compound.

This workflow diagram provides a step-by-step guide for the safe handling of this compound in a laboratory setting, from workspace preparation to final decontamination and waste disposal. Adherence to this workflow is critical to minimize exposure risk.

Methodological & Application

Application Note: Quantification of Abemaciclib in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Abemaciclib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a protein precipitation-based sample preparation and utilizes Abemaciclib-D5 as an internal standard (IS) for accurate and precise quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic studies and therapeutic drug monitoring of Abemaciclib.

Introduction

Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer. Accurate measurement of Abemaciclib concentrations in human plasma is crucial for pharmacokinetic analysis, dose optimization, and monitoring patient adherence. This document provides a comprehensive protocol for the quantification of Abemaciclib in human plasma using a stable isotope-labeled internal standard, this compound, coupled with LC-MS/MS analysis. The use of a deuterated internal standard minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the quantification of Abemaciclib in human plasma.

Materials and Reagents

-

Abemaciclib analytical standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (analytical grade)

-

Ultrapure water

-

Drug-free human plasma (with K2EDTA as anticoagulant)

Equipment

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

-

96-well plates or microcentrifuge tubes

Preparation of Stock and Working Solutions

-

Abemaciclib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Abemaciclib in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Abemaciclib stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation

-